molecular formula C22H20N4O2 B2731101 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 946377-16-8

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2731101
CAS No.: 946377-16-8
M. Wt: 372.428
InChI Key: VBCKVGJHJRIPPA-UHFFFAOYSA-N
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Description

5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a phenyl group and at the 5-position with a piperazine ring bearing a 2-methylbenzoyl moiety. The 4-position of the oxazole is functionalized with a carbonitrile group. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for exploration in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-7-5-6-10-18(16)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(28-22)17-8-3-2-4-9-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCKVGJHJRIPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The reaction conditions often require the presence of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be selectively removed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially acting as an antagonist or agonist . The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

  • Oxazole Core : A five-membered aromatic ring with one oxygen and one nitrogen atom.
  • Piperazine Substituent : A six-membered ring with two nitrogen atoms, modified at the 4-position with a 2-methylbenzoyl group.

Molecular Formula : C₂₄H₂₂N₄O₂
Molecular Weight : 398.46 g/mol .

Comparison with Similar Compounds

Structural Variations in Piperazine-Benzoyl Derivatives

The piperazine-benzoyl moiety is a critical structural element. Substitutions on the benzoyl group significantly influence electronic and steric properties:

Compound Name Benzoyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile (Target) 2-Methyl C₂₄H₂₂N₄O₂ 398.46 Electron-donating group; increased lipophilicity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro C₂₅H₁₇F₂N₄O₂ ~414.43 Electron-withdrawing F; enhanced metabolic stability
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-Fluoro C₂₃H₁₈FN₄O₂ ~409.42 Para-F substitution; altered electronic distribution
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chloro C₂₂H₁₈ClN₄O₃ 429.86 Larger Cl atom; steric hindrance and reactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methyl group in the target compound increases lipophilicity compared to fluorinated analogs, which may improve membrane permeability. Fluorine and chlorine atoms enhance polarity and metabolic stability .
  • Substituent Position : Para-fluorine (4-F) in allows symmetrical electronic effects, whereas ortho-substituents (2-F, 2-CH₃) introduce steric constraints .

Variations at the Oxazole 2-Position

The 2-position of the oxazole core is modified in related compounds, affecting planarity and binding interactions:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Phenyl C₂₄H₂₂N₄O₂ 398.46 Rigid aromatic group; planar structure
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 2-(4-Methylphenylethenyl) C₂₅H₂₄N₄O₂ 412.49 Extended conjugation; increased rigidity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 2-Furyl C₂₂H₁₈ClN₄O₃ 429.86 Heteroaromatic group; altered solubility

Key Observations :

  • Phenyl vs.
  • Heteroaromatic Groups : Furyl substituents () reduce hydrophobicity compared to phenyl, impacting solubility .

Carbonitrile-Containing Analogs

The carbonitrile group is conserved across many analogs, but core heterocycles vary:

Compound Name Core Structure Biological Relevance
Target Compound 1,3-Oxazole Potential pesticidal/medicinal applications
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole-oxadiazole Antimicrobial activity (Yield: 53.84%; m/z 281.1)
Fipronil Pyrazole Commercial insecticide (Agrochemical use)

Key Observations :

  • Oxazole vs. Pyrazole: Oxazole cores (target compound) offer different electronic profiles compared to pyrazole derivatives like fipronil, which is a known insecticide .
  • Carbonitrile Role : The -CN group in fipronil and the target compound may enhance binding to biological targets via dipole interactions .

Biological Activity

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates various functional groups, making it a candidate for diverse biological applications. The synthesis typically involves several key steps:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Piperazine Moiety : Involves reacting the oxazole intermediate with a piperazine derivative.
  • Attachment of the Benzoyl Group : This final step includes acylation of the piperazine nitrogen with 2-methylbenzoyl chloride under controlled conditions.

The unique combination of these structural elements contributes to its distinctive pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may act by modulating the activity of enzymes, receptors, or other proteins, leading to various therapeutic effects. The exact mechanisms remain an area of ongoing research.

Anticancer Properties

Research indicates that compounds similar to 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and colorectal cancers. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)7.9Significant growth inhibition
MDA-MB-231 (Breast)92Moderate growth inhibition
HT29 (Colorectal)15Strong growth inhibition

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated a series of oxazole derivatives similar to our compound, revealing that many exhibited potent activity against BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .
  • Synergistic Effects : Another investigation focused on combining piperazine derivatives with established chemotherapeutics like doxorubicin. The results suggested enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy .
  • Pharmacological Screening : A comprehensive screening of synthesized oxazole derivatives demonstrated promising results in various assays for anticancer and anti-inflammatory activities, supporting further exploration into their therapeutic applications .

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